Boiling Point vs Ethylene-Bridged Analog
The butylene-linked target compound (CAS 6637-08-7) exhibits a boiling point that is 33.9 °C higher than that of its shorter ethylene-bridged congener, 1,2-bis(2,5-dimethylpyrrol-1-yl)ethane (CAS 6306-70-3). While the ethylene-bridged analog boils at 354.6 °C at 760 mmHg, the target compound requires a temperature of 388.5 °C at the same pressure, reflecting the increased van der Waals interactions imparted by the longer aliphatic spacer . This substantial gap means the two compounds cannot be processed under identical thermal conditions without risking premature evaporation or thermal degradation of the lower-boiling variant.
| Evidence Dimension | Boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 388.5 °C (calculated) |
| Comparator Or Baseline | 1,2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)ethane (CAS 6306-70-3): 354.6 °C (calculated) |
| Quantified Difference | ΔT_boil = +33.9 °C for the butylene-bridged target compound |
| Conditions | Calculated values reported at 760 mmHg; source data from Chemsrc and Chem960 databases |
Why This Matters
A 34 °C boiling point difference directly impacts distillation purification protocols and thermal processing windows, making the butylene-bridged compound the only viable choice when higher thermal stability is required without altering the bis-pyrrole core motif.
